molecular formula C14H27NO3 B1404081 Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate CAS No. 958026-99-8

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No. B1404081
M. Wt: 257.37 g/mol
InChI Key: SFPVBCFCAJTTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The empirical formula for this compound is C13H26N2O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies. For example, the molecule of compound 1 is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of compound 2 is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The empirical formula for this compound is C13H26N2O3 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Stereoselective Synthesis

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate is used in stereoselective synthesis. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacts with BuLi and protected alcohol iodides to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific treatments, cyclize into stereochemically homogeneous N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko et al., 2014).

Synthesis of Substituted Piperidine Derivatives

This chemical serves as a precursor in synthesizing various substituted piperidine derivatives. The reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in high yield (Boev et al., 2015).

Intermediate in Jak3 Inhibitor Synthesis

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in synthesizing Jak3 inhibitors, specifically CP-690550. It is synthesized through various steps starting from 4-methylpyridinium, highlighting its role in complex medicinal chemistry (Chen Xin-zhi, 2011).

X-Ray Crystallography Studies

The compound's derivatives have been studied using X-ray crystallography. For instance, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a derivative, forms crystals suitable for X-ray analysis, providing insights into molecular packing and hydrogen bonding in the crystal structure (Didierjean et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, tert-butyl N-(2-hydroxyethyl)carbamate, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-16)14(4,5)10-15/h11,16H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPVBCFCAJTTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147552
Record name 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate

CAS RN

958026-99-8
Record name 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958026-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of NaBH4 (204 mg, 5.40 mmol) and LiCl (229 mg, 5.40 mmol) in EtOH (8 mL) was added a solution of tert-butyl 4-{(ethoxycarbonyl)methyl}-3,3-dimethylpiperidine-1-carboxylate (538 mg, 1.80 mmol) in THF (10 mL) at 0° C. After stirring for 10 h at rt, the resulting mixture was quenched with water and the product portion was extracted with Et2O. The combined extracts were dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by SiO2 chromatography (gradient: 40% EtOAc/hexane to 90% EtOAc/hexane) to provide the titled compound (275 mg, 59%).
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.